
N-Acetyl-L-norvaline
Overview
Description
N-Acetyl-L-norvaline, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Mechanism of Action
- N-Acetyl-L-norvaline (also known as N-Acetyl-DL-norvaline) is an organic compound with the chemical formula C7H13NO3. It exists as colorless crystals and is slightly hazardous to water .
- While its primary targets are not extensively studied, it is related to arginase activity modulation. Arginase is an enzyme involved in the urea cycle, converting arginine to ornithine. Upregulation of arginase has been associated with endothelial dysfunction, atherosclerosis, diabetes, and neurodegeneration .
- In a study using a mouse model of Alzheimer’s disease (AD), this compound demonstrated neuroprotective effects. It reduced beta-amyloidosis, alleviated microgliosis, and lowered TNFα transcription levels. Additionally, it increased levels of neuroplasticity-related protein PSD-95 in the hippocampus .
- The treatment with this compound activated several biological pathways related to cell survival and neuroplasticity. These pathways contribute to its neuroprotective effects and potential improvement of AD symptoms .
- Environmental factors, such as temperature, humidity, and storage conditions, can influence the stability of this compound. Proper storage in cool, dry places is recommended .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Cellular Effects
The cellular effects of N-Acetyl-L-norvaline are not well-studied. Its parent compound, L-norvaline, has been shown to have effects on cellular processes. For instance, L-norvaline has been found to reverse cognitive decline and synaptic loss in a murine model of Alzheimer’s disease . It inhibits both arginase and S6K1, which are involved in inflammation and oxidative stress
Molecular Mechanism
L-norvaline, its parent compound, has been shown to inhibit both arginase and S6K1, which are involved in inflammation and oxidative stress
Dosage Effects in Animal Models
L-norvaline, its parent compound, has been administered intraperitoneally at a dose of 10 mg/kg in adult male rats for a period of 30 days, showing a good safety profile .
Biological Activity
N-Acetyl-L-norvaline is a derivative of the amino acid L-norvaline, which has garnered attention for its potential biological activities, particularly in the context of neuroprotection and metabolic modulation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is synthesized by the acetylation of L-norvaline, which is known to act as an arginase inhibitor. Arginase plays a significant role in the metabolism of arginine, impacting various physiological processes such as nitric oxide production and polyamine synthesis. The inhibition of arginase has been linked to neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's disease (AD).
- Arginase Inhibition :
- Neuroprotection :
- Metabolic Modulation :
Study on Neuroprotection in Alzheimer's Disease
A significant study administered L-norvaline (and by extension, its acetylated form) to a triple-transgenic mouse model of AD. The results showed:
- Cognitive Improvement : Mice treated with L-norvaline exhibited improved cognitive functions compared to control groups.
- Biomarker Changes : Immunohistochemistry revealed reduced levels of amyloid plaques and lower transcription levels of pro-inflammatory cytokines like tumor necrosis factor (TNF) in treated mice .
- Pathway Activation : Pathway enrichment analysis identified several biological pathways activated by L-norvaline treatment that are associated with neuroplasticity and neuronal survival.
Metabolic Effects on Lysosomal Storage Disorders
Research into the effects of this compound on lysosomal storage disorders indicated:
- Cellular Metabolism Shift : In conditions like Niemann-Pick disease type C, this compound was shown to mediate a shift from glycolysis to oxidative phosphorylation, enhancing ATP production and reducing oxidative stress .
- Transport Mechanisms : The uptake of this compound into cells is mediated by specific solute carrier transporters, which may facilitate its therapeutic effects in neurological conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Alzheimer's Disease Treatment
N-Acetyl-L-norvaline has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that it acts as an arginase inhibitor, which is significant because upregulation of arginase has been linked to neurodegeneration in Alzheimer's disease. In a study involving triple-transgenic mice (3×Tg-AD), treatment with L-norvaline resulted in:
- Cognitive Improvement : The treated mice displayed reduced cognitive decline compared to control groups.
- Biological Pathways Activation : Pathway enrichment analysis revealed activation of pathways related to cell survival and neuroplasticity.
- Reduced Neuroinflammation : There was a notable decrease in beta-amyloidosis and microgliosis, suggesting a protective effect against neuroinflammation .
Table 1: Effects of this compound on Cognitive and Biological Markers in 3×Tg-AD Mice
Parameter | Control Group | Treated Group |
---|---|---|
Cognitive Performance (memory tests) | Significant decline | Improved performance |
Beta-amyloidosis levels | High | Reduced |
Microgliosis | Elevated | Alleviated |
Postsynaptic density protein 95 | Low | Elevated |
Arginine Starvation in Cancer Cells
This compound's role extends into cancer research, where it has been shown to affect arginine metabolism in cancer cells. Depletion of extracellular arginine leads to mitochondrial distress in arginine-dependent cancer cells. Studies have demonstrated that:
- Mitochondrial Dysfunction : Arginine starvation induces significant transcriptional reprogramming and mitochondrial distress.
- Potential Therapeutic Role : Supplementation with this compound may mitigate these effects by restoring arginine levels, thus providing a potential avenue for cancer therapy .
Table 2: Effects of Arginine Starvation and this compound Supplementation
Condition | Mitochondrial Functionality | Transcriptional Changes |
---|---|---|
Arginine Starvation | Distressed | Significant reprogramming |
With this compound | Restored | Normalized |
Treatment of Metabolic Syndrome
This compound has also been investigated for its effects on metabolic syndrome. In animal models, it was found to inhibit the activity of ribosomal protein S6 kinase β-1 (S6K1), which is associated with inflammation and metabolic dysfunction. Key findings include:
- Anti-inflammatory Properties : The compound demonstrated significant anti-inflammatory effects, which could be beneficial for conditions associated with metabolic syndrome.
- Restoration of Nitric Oxide Levels : Treatment led to increased nitric oxide production while reducing urea production, indicating a favorable metabolic shift .
Table 3: this compound Effects on Metabolic Parameters
Parameter | Baseline Levels | After Treatment |
---|---|---|
Nitric Oxide Production | Low | Increased |
Urea Production | High | Reduced |
Inflammatory Markers | Elevated | Decreased |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the enantiomeric purity of N-Acetyl-L-norvaline in experimental settings?
- Methodological Answer : Enantiomeric separation can be achieved using nano-liquid chromatography (nano-LC) with 9-fluorenylmethyloxycarbonyl (FMOC) derivatization. This method enhances detection sensitivity for amino acids like this compound, allowing precise quantification of enantiomeric ratios. Validation should include comparison with certified standards and reproducibility tests across multiple batches .
Q. How can researchers synthesize this compound with high purity for biochemical assays?
- Methodological Answer : Synthesis typically involves acetylation of L-norvaline using acetic anhydride under controlled pH conditions. Post-synthesis purification via reverse-phase HPLC or recrystallization is critical to achieve >95% purity. Structural confirmation should employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the acetyl group position and absence of racemization .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers to prevent hydrolysis of the acetyl group. For aqueous solutions, use neutral pH buffers (e.g., phosphate-buffered saline) and avoid repeated freeze-thaw cycles. Stability should be monitored via HPLC every 6 months .
Advanced Research Questions
Q. How does this compound interact with enzymes like N-acetyl-L-ornithine transcarbamylase (AOTCase), and how can this inform experimental design?
- Methodological Answer : Structural studies show that residue Glu92 in AOTCase governs substrate specificity for this compound. Mutagenesis (e.g., E92P) can alter substrate binding, enabling mechanistic studies of enzyme-substrate interactions. Use X-ray crystallography with carbamyl phosphate co-crystallization to visualize binding conformations .
Q. What experimental strategies resolve contradictions in this compound’s role in nitric oxide synthase (NOS) and arginase pathways?
- Methodological Answer : this compound competes with L-arginine as a substrate for both NOS (producing NO) and arginase (producing urea). To dissect its dual role, use cell-type-specific models (e.g., endothelial vs. hepatic cells) and quantify pathway outputs (NO via chemiluminescence; urea via colorimetric assays). Include competitive inhibitors like L-NAME (NOS) or BEC (arginase) to isolate effects .
Q. How can researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics and tissue distribution?
- Methodological Answer : Use radiolabeled [¹⁴C]-N-Acetyl-L-norvaline in rodent models to track bioavailability. Combine plasma sampling (LC-MS/MS quantification) with autoradiography for tissue-specific distribution analysis. Account for metabolic conversion to L-norvaline by including acetylase inhibitors in control cohorts .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Adhere to NIH guidelines for preclinical data reporting, including sample size justification and blinding protocols to minimize bias .
Q. Data Interpretation and Reproducibility
Q. How should researchers address variability in this compound’s antimicrobial activity across bacterial strains?
- Methodological Answer : Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines. Test a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with controlled inoculum sizes. Report minimum inhibitory concentrations (MICs) alongside positive (e.g., ampicillin) and negative (solvent) controls .
Q. What validation steps ensure reproducibility in enzyme inhibition assays involving this compound?
- Methodological Answer : Pre-incubate enzymes (e.g., arginase) with this compound for 10–30 minutes to reach equilibrium. Use progress curve analysis to distinguish competitive vs. noncompetitive inhibition. Validate results with orthogonal methods like isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. Tables for Key Data
Parameter | Method | Typical Range | Reference |
---|---|---|---|
Enantiomeric Purity | FMOC-nano-LC | 98.5–99.8% | |
Plasma Half-Life (Rodent) | LC-MS/MS | 2.1–3.5 hours | |
MIC (Gram-negative Bacteria) | Broth Microdilution | 128–256 µg/mL |
Properties
IUPAC Name |
(2S)-2-acetamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420760 | |
Record name | N-ACETYL-L-NORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15891-50-6 | |
Record name | N-Acetyl-L-norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15891-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ACETYL-L-NORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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